3-Methoxy-isatoic anhydride 3-Methoxy-isatoic anhydride
Brand Name: Vulcanchem
CAS No.: 34954-65-9
VCID: VC21073882
InChI: InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)10-9(12)14-8(5)11/h2-4H,1H3,(H,10,12)
SMILES: COC1=CC=CC2=C1NC(=O)OC2=O
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol

3-Methoxy-isatoic anhydride

CAS No.: 34954-65-9

Cat. No.: VC21073882

Molecular Formula: C9H7NO4

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-isatoic anhydride - 34954-65-9

Specification

CAS No. 34954-65-9
Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
IUPAC Name 8-methoxy-1H-3,1-benzoxazine-2,4-dione
Standard InChI InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)10-9(12)14-8(5)11/h2-4H,1H3,(H,10,12)
Standard InChI Key ZPTOZGCACQWXJX-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1NC(=O)OC2=O
Canonical SMILES COC1=CC=CC2=C1NC(=O)OC2=O

Introduction

Chemical Properties

Physical and Chemical Properties

The physical and chemical properties of 3-Methoxy-isatoic anhydride are summarized in Table 1:

Table 1: Physical and Chemical Properties of 3-Methoxy-isatoic anhydride

PropertyValueSource
Molecular FormulaC₉H₇NO₄
Molecular Weight193.16 g/mol
Physical StateSolid
ColorOff-white to pale beige
Melting Point255-260°C
Density1.376±0.06 g/cm³ (Predicted)
pKa10.42±0.20 (Predicted)
SolubilityDMSO (Slightly), Methanol (Very Slightly, Heated)
Storage Temperature2-8°C
InChI1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)10-9(12)14-8(5)11/h2-4H,1H3,(H,10,12)
InChI KeyZPTOZGCACQWXJX-UHFFFAOYSA-N

Structural Characteristics

The structure of 3-Methoxy-isatoic anhydride features a benzene ring fused with a 1,3-oxazine-2,4-dione ring system. The methoxy group is positioned at the 3-position of the benzene ring (or 8-position in some numbering systems). This structural arrangement creates a heterocyclic compound with multiple functional groups:

  • A heterocyclic oxazine ring with two carbonyl groups

  • A secondary amide (lactam) functionality

  • A cyclic anhydride moiety

  • A methoxy group attached to the aromatic ring

The presence of these functional groups confers specific reactivity patterns and makes the compound useful in various synthetic applications. The methoxy group introduces electronic effects that can influence the reactivity of the anhydride and amide functionalities.

Synthesis Methods

Oxidation of Isatin Derivatives

The most probable synthesis route involves the oxidation of appropriately substituted isatin derivatives. Based on the patent information for isatoic anhydrides in general, the synthesis likely begins with 7-methoxyisatin, which undergoes oxidation to form 3-Methoxy-isatoic anhydride . The typical procedure would involve:

  • Suspension of 7-methoxyisatin in a carboxylic acid (e.g., glacial acetic acid)

  • Addition of an inorganic acid catalyst (e.g., sulfuric acid)

  • Dropwise addition of hydrogen peroxide (30% or 50% strength)

  • Reaction at moderate temperature (25-65°C)

  • Isolation of the crystalline product by filtration or centrifugation

This method is advantageous because it uses readily available starting materials and provides the product in high yield and purity.

Modern Approaches

Recent advancements in the synthesis of isatoic anhydrides include palladium-catalyzed methods such as:

C-H Activation Approach

A more modern approach involves palladium-catalyzed regioselective carbonylation of C–H bonds of substituted anilines :

  • Starting with 3-methoxyaniline

  • Palladium-catalyzed C-H activation and carbonylation

  • Ring closure to form the isatoic anhydride structure

This approach is advantageous because it eliminates the need for pre-functionalized starting materials and offers improved atom economy.

Applications

Pharmaceutical Development

3-Methoxy-isatoic anhydride serves as a valuable intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological disorders . The compound's reactivity profile allows it to be incorporated into more complex molecules with potential therapeutic activities. Specific applications include:

  • Development of drugs with anti-inflammatory and analgesic properties

  • Synthesis of compounds with neurological activity

  • Creation of modified drug structures with improved pharmacokinetic properties

Organic Synthesis Applications

As a versatile building block in organic synthesis, 3-Methoxy-isatoic anhydride enables the preparation of various compounds, including:

Quinazoline Derivatives

The compound can be transformed into quinazoline-8-amide derivatives, which have applications in medicinal chemistry . The synthesis typically involves:

  • Formation of an intermediate from isatoic anhydride

  • Reaction with an amine source

  • Cyclization to form the quinazoline structure

Substituted Anilines

3-Methoxy-isatoic anhydride can be converted to various substituted anilines through controlled ring-opening reactions . These anilines serve as precursors for further synthetic transformations.

Material Science Applications

In material science, 3-Methoxy-isatoic anhydride contributes to the development of specialty polymers and advanced materials :

  • Coupling agent in polymer synthesis

  • Component in coatings with enhanced mechanical properties

  • Precursor for materials with improved thermal stability and chemical resistance

Analytical Chemistry and Biotechnology

The compound finds applications in analytical chemistry and biotechnology :

  • Preparation of analytical reagents for detection and quantification

  • Modification of biomolecules in targeted drug delivery systems

  • Study of biological pathways and mechanisms

Reactivity and Chemical Behavior

General Reactivity Patterns

Like other isatoic anhydrides, 3-Methoxy-isatoic anhydride exhibits specific reactivity patterns centered around its anhydride and amide functionalities:

Ring-Opening Reactions

The compound readily undergoes ring-opening reactions with nucleophiles, especially amines, alcohols, and water. These reactions typically proceed through attack at the anhydride carbonyl, leading to various derivatives:

  • Reaction with amines yields anthranilic acid amides

  • Reaction with alcohols produces anthranilic acid esters

  • Hydrolysis leads to anthranilic acid derivatives

Cyclization Reactions

Under appropriate conditions, the compound can participate in cyclization reactions to form heterocyclic systems such as quinazolines and related structures .

Effect of Methoxy Substitution

The methoxy group at position 3 influences the reactivity of the compound in several ways:

  • Electronic effects: The electron-donating nature of the methoxy group affects the electron density distribution

  • Steric considerations: The methoxy group may influence the approach of reagents

  • Potential for additional hydrogen bonding interactions

These factors make 3-Methoxy-isatoic anhydride distinct from unsubstituted isatoic anhydride and contribute to its unique applications.

CategoryDetailsSource
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Signal WordWarning
Supplier ReferencePurityQuantityPrice (€)Source
10-F04046597.0%1 g91.00
2.5 g221.00
5 g291.00
25 g1,086.00
IN-DA007GM998%100 mg47.00
250 mg68.00
1 g140.00
5 g349.00
10 g621.00

Price Trends and Economic Considerations

The pricing of 3-Methoxy-isatoic anhydride reflects its specialized nature and limited production volume. Price per gram decreases significantly with larger quantities, indicating economies of scale in production. The relatively high cost compared to unsubstituted isatoic anhydride likely reflects additional synthetic steps required for the methoxy-substituted variant.

Research Trends and Future Perspectives

Current Research Directions

Current research involving 3-Methoxy-isatoic anhydride focuses on several areas:

  • Development of more efficient synthetic routes with higher yields and fewer byproducts

  • Exploration of new applications in drug discovery, particularly for compounds targeting neurological disorders

  • Investigation of structure-activity relationships to optimize biological activity

  • Creation of new derivatives with enhanced properties

Emerging Applications

Emerging applications for 3-Methoxy-isatoic anhydride include:

  • Development of biodegradable materials for environmental applications

  • Creation of highly specific analytical reagents

  • Incorporation into advanced drug delivery systems

  • Use in the synthesis of compounds with targeted biological activities

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